
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid
Vue d'ensemble
Description
2α-methyl-5α-Androstan-17-one-3α-glucuronide is an analytical reference standard categorized as an anabolic androgenic steroid metabolite. It is a metabolite of drostanolone. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Metabolism and Biological Transformation
Studies have elucidated the metabolic pathways of related steroid compounds in various biological systems. The metabolism of 17beta-hydroxy-2-hydroxymethylene-5alpha-androstan-3-one in rabbits led to the identification of metabolites such as 2alpha-carboxy-5alpha-androstane-3alpha,16alpha,17alpha-triol, which are significant for understanding steroid biotransformation and excretion processes (Templeton & Michiel, 1978). Similarly, the study of methyltestosterone metabolism in greyhounds identified metabolites like 17alpha-methyl-5beta-androstane-3alpha-17beta-diol, revealing species-specific metabolic pathways and potential applications in doping control (Biddle, O'donnell, Houghton, & Creaser, 2009).
Synthetic Applications
The synthesis of steroid glucuronides, including the β-D-glucopyranosiduronic acids of various hydroxylated androstanones, has been explored for their relevance in biochemical studies and drug development. Becker (1965) demonstrated a methodology for efficiently coupling steroids to acetylated glucuronic acid intermediates, facilitating the production of steroid glucuronides (Becker, 1965). Schneider (1971) reported on the preparation of β-D-glucopyranoside tetraacetates and glucopyranosiduronic acids, highlighting advancements in synthetic approaches for creating structurally diverse steroid derivatives (Schneider, 1971).
Biological Effects and Mechanisms
Research into the biological effects of steroid metabolites, such as androstanediol sulphates, in immature rats has provided insights into the role of these compounds in physiological processes, including their potential effects on puberty and hormonal regulation (Ravid & Eckstein, 1976). Additionally, the study of 3alpha-hydroxysteroid dehydrogenase in human prostate has shed light on the enzyme's role in the interconversion of potent androgens and its implications for prostate health (Lin et al., 1997).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3S,5S,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-12-11-26(3)13(4-5-14-15-6-7-18(27)25(15,2)9-8-16(14)26)10-17(12)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h12-17,19-22,24,28-30H,4-11H2,1-3H3,(H,31,32)/t12-,13+,14+,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMOMOYFQSMAKV-ZDFLLEBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1OC5C(C(C(C(O5)C(=O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C[C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




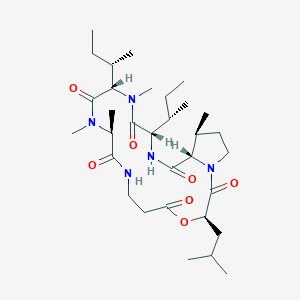

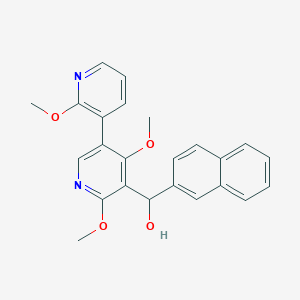

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)


![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)

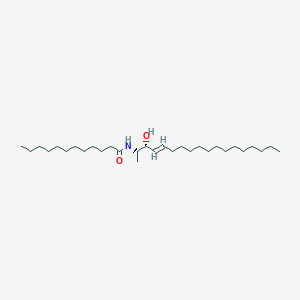
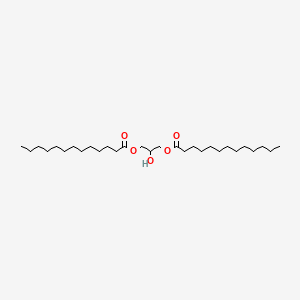
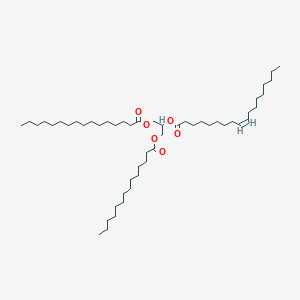
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)